(R)-2-amino-N-benzyl-3-methoxypropanamide
CAS No.: 196601-69-1
Cat. No.: VC21333225
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 196601-69-1 |
---|---|
Molecular Formula | C11H16N2O2 |
Molecular Weight | 208.26 g/mol |
IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide |
Standard InChI | InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Standard InChI Key | WPLANNRKFDHEKD-SNVBAGLBSA-N |
Isomeric SMILES | COC[C@H](C(=O)NCC1=CC=CC=C1)N |
SMILES | COCC(C(=O)NCC1=CC=CC=C1)N |
Canonical SMILES | COCC(C(=O)NCC1=CC=CC=C1)N |
Appearance | Off-White Low-Melting Solid |
Chemical Structure and Properties
Molecular Structure
(R)-2-amino-N-benzyl-3-methoxypropanamide features a chiral center at the C-2 position, making it optically active with the R configuration. This stereochemistry is crucial for its biological activity and pharmaceutical applications. The molecule contains both amino and methoxy functional groups, along with an amide bond connecting the benzyl moiety.
The structural representation can be described using several chemical notations:
Notation Type | Value |
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IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide |
Molecular Formula | C11H16N2O2 |
InChI Key | WPLANNRKFDHEKD-SNVBAGLBSA-N |
Canonical SMILES | COCC(C(=O)NCC1=CC=CC=C1)N |
Isomeric SMILES | COCC@HN |
The structure contains a benzyl group connected to an amide nitrogen, with the carbonyl carbon linked to a chiral carbon bearing an amino group. The methoxy group is attached to a carbon adjacent to the chiral center, creating a unique pharmacophore that contributes to its biological activity.
Physical Properties
The physical properties of (R)-2-amino-N-benzyl-3-methoxypropanamide provide important insights into its behavior in different environments and its potential applications in pharmaceutical formulations. These properties are summarized in the following table:
Property | Value |
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Molecular Weight | 208.26 g/mol |
Density | 1.107 |
Boiling Point | 421.9±45.0 °C (Predicted) |
Physical State | Solid at room temperature |
Solubility | Slightly soluble in chloroform and methanol |
The compound's moderate molecular weight contributes to its favorable pharmacokinetic profile, while its solubility characteristics influence its formulation strategies for pharmaceutical applications .
Chemical Properties
The chemical reactivity of (R)-2-amino-N-benzyl-3-methoxypropanamide is largely determined by its functional groups. The compound can participate in various chemical reactions, including:
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Nucleophilic reactions via the amino group, which can undergo acylation, alkylation, or other transformations.
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Hydrogen bonding interactions through the amino, amide, and methoxy groups, which contribute to its three-dimensional structure and molecular recognition properties.
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Potential for metabolic transformations, particularly at the methoxy group or the benzyl moiety.
These chemical properties are significant for understanding the compound's stability, reactivity, and metabolic fate in biological systems.
Synthesis and Preparation
Synthetic Routes
The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide typically involves stereoselective approaches to ensure the correct configuration at the chiral center. The synthetic strategies generally utilize chiral precursors derived from natural sources or employ chiral resolution techniques.
One common synthetic approach involves:
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Starting with a protected D-serine derivative
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Activation of the carboxylic acid group
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Amide coupling with benzylamine
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O-methylation of the hydroxyl group
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Deprotection of the amino group
This approach maintains the stereochemical integrity of the chiral center while introducing the required functional groups in a controlled manner.
Reaction Conditions
The synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide requires careful control of reaction conditions to ensure high yield and stereochemical purity. Typical reaction conditions for the key amide coupling step include:
Parameter | Condition |
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Coupling Agents | DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) |
Temperature | 0-4°C during critical steps to prevent racemization |
Purification | Crystallization or chromatography to obtain high enantiomeric purity |
The O-methylation step is typically performed using methyl iodide in the presence of a base such as sodium hydride, while the amino group protection/deprotection employs standard protocols using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Biological Activity and Applications
Mechanism of Action
(R)-2-amino-N-benzyl-3-methoxypropanamide, also referred to as N-desacetyl lacosamide in pharmaceutical contexts, exhibits its biological activity through specific molecular interactions. As a structurally related compound to lacosamide, it shares similar mechanisms of action, primarily involving:
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Modulation of voltage-gated sodium channels, specifically enhancing their slow inactivation
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Stabilization of neuronal membranes by preventing excessive neuronal excitability
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Potential interactions with collapsin response mediator protein 2 (CRMP-2)
This mechanism differs from traditional anticonvulsants, which typically act on fast inactivation of sodium channels or enhance GABAergic inhibition.
Pharmacological Profile
The pharmacological profile of (R)-2-amino-N-benzyl-3-methoxypropanamide encompasses its effects on biological systems, including:
Parameter | Characteristic |
---|---|
Absorption | Moderate oral bioavailability due to balanced lipophilicity |
Distribution | Crosses the blood-brain barrier, enabling CNS activity |
Metabolism | Primarily hepatic, possibly involving O-demethylation and amide hydrolysis |
Excretion | Primarily renal elimination of metabolites |
Selectivity | High selectivity for slow inactivation of voltage-gated sodium channels |
Toxicity | Generally low toxicity profile with wide therapeutic window |
This balanced pharmacological profile contributes to the compound's potential as a pharmaceutical agent or intermediate in drug development.
Clinical Applications
While (R)-2-amino-N-benzyl-3-methoxypropanamide itself is primarily a research compound and chemical intermediate, its structural relationship to lacosamide connects it to important clinical applications in neurology. The compound serves as:
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A key synthetic intermediate in the production of lacosamide and related anticonvulsant medications
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A metabolite or derivative that may contribute to the pharmacological activity of lacosamide
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A research tool for investigating structure-activity relationships in anticonvulsant drug development
These applications highlight the compound's significance in pharmaceutical research and development, particularly in the area of epilepsy treatment.
Research Findings
Structure-Activity Relationship
Research on (R)-2-amino-N-benzyl-3-methoxypropanamide and structurally related compounds has revealed important structure-activity relationships (SAR) that guide drug development:
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The R-configuration at the chiral center is critical for optimal anticonvulsant activity
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The methoxy group contributes to favorable pharmacokinetic properties and receptor interactions
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The benzyl moiety provides lipophilicity and potential for additional interactions with target proteins
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The amide linkage serves as both a hydrogen bond acceptor and confers appropriate conformational properties
These SAR findings have informed the development of lacosamide and potential next-generation anticonvulsant medications with improved efficacy and safety profiles.
Comparative Analysis
Comparing (R)-2-amino-N-benzyl-3-methoxypropanamide with structurally related compounds provides insights into the relationship between chemical structure and biological activity:
Compound | Structural Difference | Relative Activity |
---|---|---|
(S)-2-amino-N-benzyl-3-methoxypropanamide | Opposite stereochemistry at C-2 | Significantly reduced anticonvulsant activity |
2-amino-N-benzylpropanamide | Lacks the methoxy group | Reduced activity and altered pharmacokinetics |
N-benzyl-3-methoxypropanamide | Lacks the amino group | Different mechanism of action and reduced specificity |
Lacosamide | Contains an N-acetyl group instead of free amino | FDA-approved anticonvulsant with established clinical efficacy |
This comparative analysis demonstrates the precise structural requirements for optimal biological activity and provides direction for future drug development efforts.
Analytical Methods
Identification and Characterization
Accurate identification and characterization of (R)-2-amino-N-benzyl-3-methoxypropanamide is essential for research and quality control in pharmaceutical applications. Several analytical methods are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR typically shows characteristic peaks for the benzyl aromatic protons (7.2-7.4 ppm), methoxy group (3.3 ppm), and amide NH (1.8 ppm)
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Infrared Spectroscopy: Features distinctive bands for the amide C=O stretching (~1650 cm−1) and N-H stretching (~3300 cm−1)
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis
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X-ray Crystallography: Offers definitive structural confirmation, including absolute stereochemistry
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